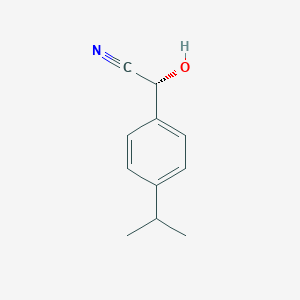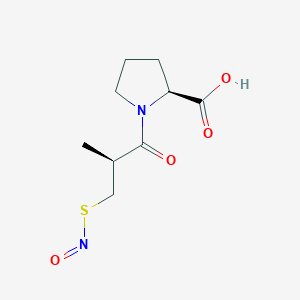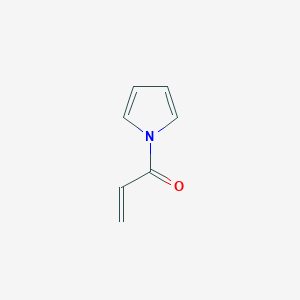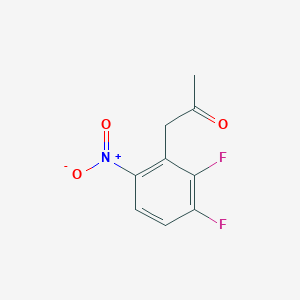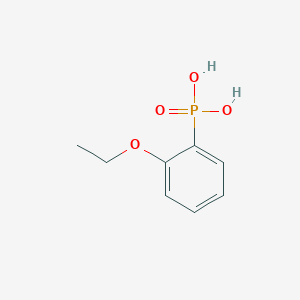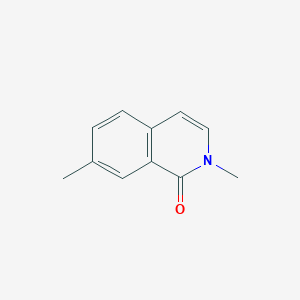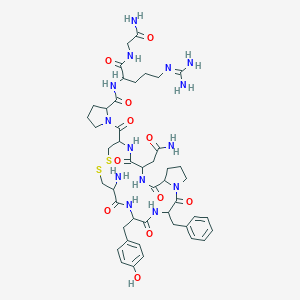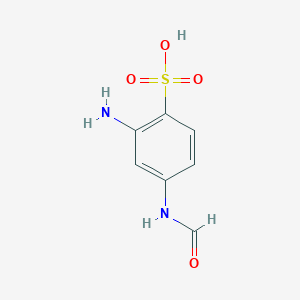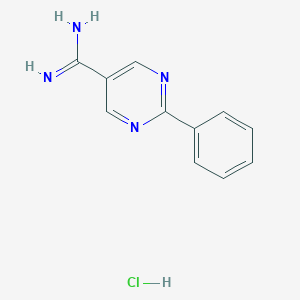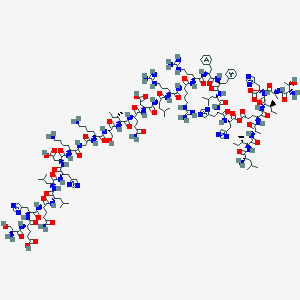
Pth-like protein (3-34)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pth-like protein (3-34) is a bioactive peptide that has been studied extensively for its potential therapeutic applications in various medical fields. It is a synthetic peptide that is derived from the parathyroid hormone-related protein (PTHrP) and has been shown to have various physiological effects on the human body.
Mecanismo De Acción
Pth-like protein (Pth-like protein (3-34)) acts through the PTH1 receptor, which is expressed in various tissues, including bone, kidney, and cardiovascular tissues. It has been shown to activate various signaling pathways, including the cAMP and MAPK pathways, leading to its anabolic effects on bone and cardioprotective effects on the cardiovascular system.
Efectos Bioquímicos Y Fisiológicos
Pth-like protein (Pth-like protein (3-34)) has been shown to have various biochemical and physiological effects on the human body. It promotes bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. It also has anti-inflammatory effects and has been shown to reduce oxidative stress and apoptosis in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pth-like protein (Pth-like protein (3-34)) is its specificity for the PTH1 receptor, which reduces the risk of off-target effects. It is also stable and can be easily synthesized using SPPS methods. However, one limitation is its short half-life, which may limit its therapeutic potential.
Direcciones Futuras
For Pth-like protein (Pth-like protein (Pth-like protein (3-34))) include further studies on its therapeutic potential in various medical fields, including osteoporosis, cancer, and cardiovascular diseases. There is also a need for the development of more stable analogs with longer half-lives and improved pharmacokinetic properties.
Métodos De Síntesis
Pth-like protein (Pth-like protein (3-34)) is a synthetic peptide that is usually synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Pth-like protein (Pth-like protein (3-34)) has been extensively studied for its potential therapeutic applications in various medical fields, including osteoporosis, cancer, and cardiovascular diseases. It has been shown to have anabolic effects on bone, promoting bone formation and reducing bone resorption. In cancer, Pth-like protein (Pth-like protein (3-34)) has been shown to inhibit tumor growth and metastasis. In cardiovascular diseases, it has been shown to have cardioprotective effects.
Propiedades
Número CAS |
118689-25-1 |
|---|---|
Nombre del producto |
Pth-like protein (3-34) |
Fórmula molecular |
C172H273N55O46 |
Peso molecular |
3847 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C172H273N55O46/c1-20-90(14)136(225-140(242)103(175)58-85(4)5)164(266)200-93(17)139(241)203-113(150(252)226-138(92(16)22-3)166(268)223-126(69-102-76-190-84-199-102)169(271)273-167(269)94(18)201-163(265)135(179)95(19)230)48-52-134(240)272-168(270)125(68-101-75-189-83-198-101)222-159(261)122(67-100-74-188-82-197-100)219-154(256)117(62-89(12)13)213-155(257)119(64-97-38-27-24-28-39-97)216-156(258)118(63-96-36-25-23-26-37-96)215-146(248)109(44-35-57-193-172(184)185)207-144(246)107(42-33-55-191-170(180)181)206-145(247)108(43-34-56-192-171(182)183)208-151(253)114(59-86(6)7)214-161(263)124(71-133(238)239)220-148(250)111(46-50-129(178)232)210-165(267)137(91(15)21-2)227-162(264)127(79-229)224-143(245)106(41-30-32-54-174)202-130(233)77-194-142(244)105(40-29-31-53-173)205-160(262)123(70-132(236)237)221-158(260)121(66-99-73-187-81-196-99)218-153(255)116(61-88(10)11)212-152(254)115(60-87(8)9)211-147(249)110(45-49-128(177)231)209-157(259)120(65-98-72-186-80-195-98)217-149(251)112(47-51-131(234)235)204-141(243)104(176)78-228/h23-28,36-39,72-76,80-95,98-127,135-138,228-230H,20-22,29-35,40-71,77-79,173-176,179H2,1-19H3,(H2,177,231)(H2,178,232)(H,194,244)(H,200,266)(H,201,265)(H,202,233)(H,203,241)(H,204,243)(H,205,262)(H,206,247)(H,207,246)(H,208,253)(H,209,259)(H,210,267)(H,211,249)(H,212,254)(H,213,257)(H,214,263)(H,215,248)(H,216,258)(H,217,251)(H,218,255)(H,219,256)(H,220,250)(H,221,260)(H,222,261)(H,223,268)(H,224,245)(H,225,242)(H,226,252)(H,227,264)(H,234,235)(H,236,237)(H,238,239)(H4,180,181,191)(H4,182,183,192)(H4,184,185,193)/t90-,91-,92-,93-,94-,95+,98?,99?,100?,101?,102?,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,135-,136-,137-,138-/m0/s1 |
Clave InChI |
SHMJXSYDTAPSOD-IJQZABJOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)OC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6C=NC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |
Sinónimos |
hPLP (3-34) parathyroid hormone-related protein (3-34) parathyroid-hormone-like peptide (3-34) PTH-like protein (3-34) PTHrP (3-34) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



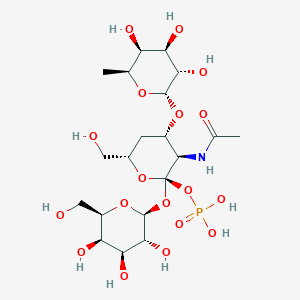
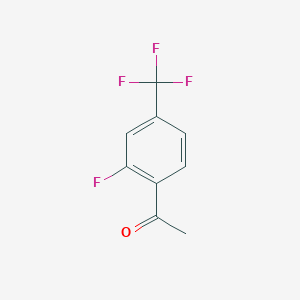
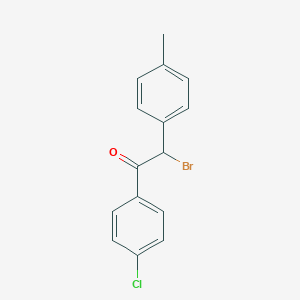
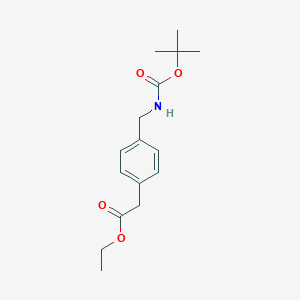
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
